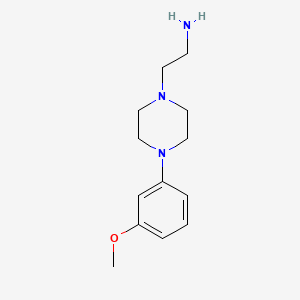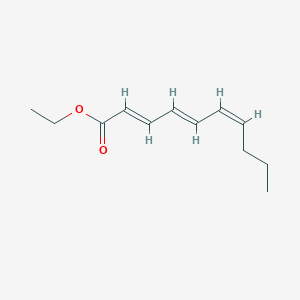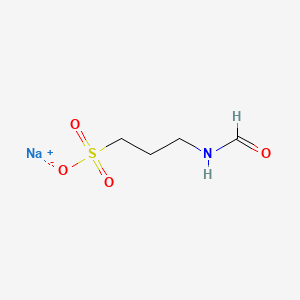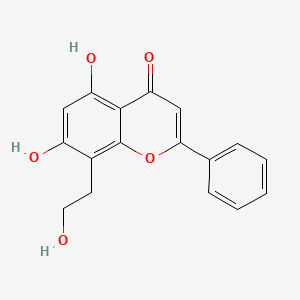
5,7-dihydroxy-8-(2-hydroxyethyl)-2-phenyl-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dihydroxy-8-(2-hydroxyethyl)-2-phenyl-4H-1-benzopyran-4-one is a complex organic compound belonging to the class of flavonoids Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydroxy-8-(2-hydroxyethyl)-2-phenyl-4H-1-benzopyran-4-one typically involves the condensation of appropriate phenolic and benzopyran precursors. One common method involves the treatment of 8-formyl-7-hydroxy coumarin with N,N-disubstituted cyanoacetamides in the presence of piperidine . The reaction conditions usually require a controlled temperature and pH to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
5,7-Dihydroxy-8-(2-hydroxyethyl)-2-phenyl-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in various alkylated or acylated products.
Aplicaciones Científicas De Investigación
5,7-Dihydroxy-8-(2-hydroxyethyl)-2-phenyl-4H-1-benzopyran-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s antioxidant properties make it a valuable tool for studying oxidative stress and related biological processes.
Medicine: Its potential anticancer and anti-inflammatory activities are being explored for therapeutic applications.
Industry: The compound is used in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism by which 5,7-Dihydroxy-8-(2-hydroxyethyl)-2-phenyl-4H-1-benzopyran-4-one exerts its effects involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
7-Hydroxycoumarin: A structurally related compound with similar biological activities.
Quercetin: Another flavonoid known for its antioxidant and anti-inflammatory properties.
Kaempferol: A flavonoid with potential anticancer activities.
Uniqueness
5,7-Dihydroxy-8-(2-hydroxyethyl)-2-phenyl-4H-1-benzopyran-4-one stands out due to its unique combination of hydroxyl and hydroxyethyl groups, which may enhance its biological activities and make it a valuable compound for various scientific applications.
Propiedades
Fórmula molecular |
C17H14O5 |
|---|---|
Peso molecular |
298.29 g/mol |
Nombre IUPAC |
5,7-dihydroxy-8-(2-hydroxyethyl)-2-phenylchromen-4-one |
InChI |
InChI=1S/C17H14O5/c18-7-6-11-12(19)8-13(20)16-14(21)9-15(22-17(11)16)10-4-2-1-3-5-10/h1-5,8-9,18-20H,6-7H2 |
Clave InChI |
QDFPFEIZFJKECE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C(=C3O2)CCO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


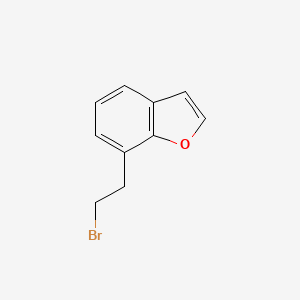
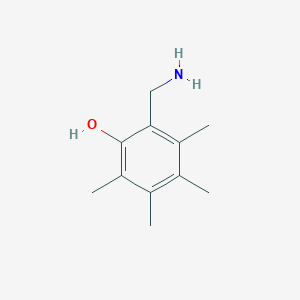


![N-[3-[[3-ethyl-5-[2-(2-hydroxyethyl)piperidin-1-yl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]prop-2-enamide](/img/structure/B13844717.png)
![3-(2,6-Dimethylmorpholin-4-yl)-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-ol](/img/structure/B13844719.png)
![(2RS)-1-(Ethylamino)-3-[[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy]propan-2-ol](/img/structure/B13844725.png)
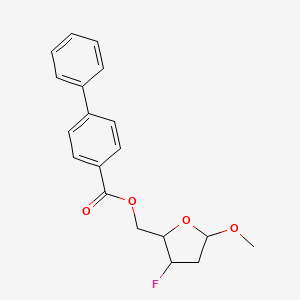

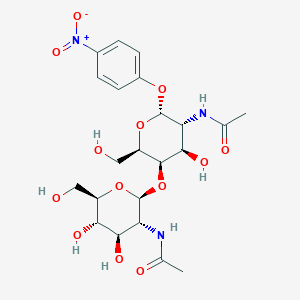
![4-(3-Oxo-2,8-diazaspiro[4.5]decan-2-yl)benzonitrile](/img/structure/B13844744.png)
